2'-Fluoro-3-(2-methoxyphenyl)propiophenone
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Overview
Description
2’-Fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15FO2 It is a derivative of propiophenone, featuring a fluorine atom at the 2’ position and a methoxy group at the 3 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 2-methoxybenzyl bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-fluorobenzaldehyde with magnesium in the presence of anhydrous ether.
Nucleophilic Addition: The Grignard reagent is then reacted with 2-methoxybenzyl bromide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Fluoro-3-(2-methoxyphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2’-Fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-3-(3-methoxyphenyl)propiophenone
- 2’-Fluoro-3-(4-methoxyphenyl)propiophenone
- 2’-Fluoro-3-(2-hydroxyphenyl)propiophenone
Uniqueness
2’-Fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNQSDXKPZXDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644188 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-24-6 |
Source
|
Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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